molecular formula C16H16FN3O2S B2499938 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 891104-90-8

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2499938
CAS No.: 891104-90-8
M. Wt: 333.38
InChI Key: VTWXJGSTNGYXDV-UHFFFAOYSA-N
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Description

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinone ring, and a thiophenylmethyl urea moiety, making it a subject of interest for researchers in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions One common approach starts with the preparation of the pyrrolidinone intermediate, which is then functionalized with a fluorophenyl group

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation or nitration reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or nitro groups.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions or cellular pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyrrolidinone and thiophenylmethyl urea moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

    1-(3-Fluorophenyl)-3-(thiophen-2-ylmethyl)urea: Lacks the pyrrolidinone ring, which may affect its reactivity and binding properties.

    1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea: Substitution of fluorine with chlorine can alter the compound’s electronic properties and biological activity.

    1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(phenylmethyl)urea: Replacement of the thiophenyl group with a phenyl group can impact the compound’s solubility and interaction with biological targets.

Uniqueness: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group enhances its potential for strong interactions with biological targets, while the pyrrolidinone and thiophenylmethyl urea moieties contribute to its versatility in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-11-3-1-4-13(7-11)20-10-12(8-15(20)21)19-16(22)18-9-14-5-2-6-23-14/h1-7,12H,8-10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWXJGSTNGYXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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